Physicochemical Profile Differentiation: Hydrogen-Bond Acceptor Capacity vs. 4-Methyl Analog
The target compound presents a distinct physicochemical profile compared to its closest available analog, 2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (ChemDiv D101-0419). The methoxy substitution significantly alters the hydrogen-bond acceptor count (5 vs. 4) and topological polar surface area (77.3 Ų vs. 55.8 Ų) [1]. These modifications impact solubility and potential target engagement, key parameters for compound selection in high-throughput screening and fragment-based lead discovery, where maintaining specific pharmacophore features is critical [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA: 5; TPSA: 77.3 Ų [1] |
| Comparator Or Baseline | 4-Methyl Analog (ChemDiv D101-0419); HBA: 4; TPSA: 55.8 Ų |
| Quantified Difference | An increase of 1 HBA and a 39% increase in TPSA for the target compound. |
| Conditions | Computed molecular properties derived from the chemical structure. |
Why This Matters
The higher HBA count and TPSA directly influence aqueous solubility and the potential to form key hydrogen bonds with biological targets, making this specific substitution pattern essential for maintaining a desired pharmacological profile.
- [1] PubChem Compound Summary for CID 2227139, 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide. National Center for Biotechnology Information (2025). View Source
- [2] Synthesis and Bioactivity of 1,2,4-Oxadiazoles. (2017). SciTech. Review. View Source
